molecular formula C19H32N2O5 B14100766 (1R,2S,5S)-3-[(2S)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

(1R,2S,5S)-3-[(2S)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

Cat. No.: B14100766
M. Wt: 368.5 g/mol
InChI Key: DZIWJAMMMZCSSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boceprevir is a potent inhibitor of the hepatitis C virus non-structural protein 3 protease. It was approved by the United States Food and Drug Administration in 2011 as a treatment for chronic hepatitis C virus infection. The key intermediate in the synthesis of Boceprevir is a chiral bicyclic proline fragment, which is crucial for the construction of the final drug compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the key intermediate for Boceprevir involves a diastereoselective construction of the proline moiety. The process begins with cis-cypermethric acid, a readily available and inexpensive source of the cyclopropane ring required in the targeted compound. The synthetic route utilizes the cis-orientation of the 2,2-dichlorovinyl and carboxylic acid side arms present in the starting material . The key steps include hydroboration of vinyl chlorides and oxidative esterification .

Industrial Production Methods

Industrial production of Boceprevir’s key intermediate involves multi-gram synthesis techniques. The process is designed to be efficient and scalable, ensuring that the intermediate can be produced in large quantities to meet the demands of pharmaceutical manufacturing .

Chemical Reactions Analysis

Types of Reactions

The key intermediate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from these reactions is the chiral bicyclic proline fragment, which is then used in the construction of Boceprevir .

Scientific Research Applications

Boceprevir’s key intermediate has several scientific research applications:

Mechanism of Action

The key intermediate in Boceprevir exerts its effects by targeting the active site of the hepatitis C virus non-structural protein 3 protease. It covalently but reversibly binds to the serine residue in the active site via an alpha-ketoamide functional group. This binding inhibits the proteolytic activity of the enzyme, preventing the virus from replicating .

Properties

Molecular Formula

C19H32N2O5

Molecular Weight

368.5 g/mol

IUPAC Name

3-[3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

InChI

InChI=1S/C19H32N2O5/c1-17(2,3)13(20-16(25)26-18(4,5)6)14(22)21-9-10-11(19(10,7)8)12(21)15(23)24/h10-13H,9H2,1-8H3,(H,20,25)(H,23,24)

InChI Key

DZIWJAMMMZCSSP-UHFFFAOYSA-N

Canonical SMILES

CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)OC(C)(C)C)C(=O)O)C

Origin of Product

United States

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